4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a fluoropyridine moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 6-fluoropyridine-3-methanol with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products depending on the nucleophile used.
Scientific Research Applications
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in the compound’s overall activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoropyridine derivatives and piperidine-based molecules. Examples include:
- 6-Fluoropyridin-3-ylmethanol
- Piperidine-1-carboxylic acid tert-butyl ester
- Other fluoropyridine-piperidine conjugates
Uniqueness
What sets 4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester apart is its unique combination of a fluoropyridine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 4-[(6-fluoropyridin-3-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-13-4-5-14(17)18-10-13/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZIIJMKWXMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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